![molecular formula C29H26BrNO3 B12047816 2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate](/img/structure/B12047816.png)
2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, bromination, and esterification.
Friedel-Crafts Acylation: The quinoline core can be acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final esterification step involves reacting the intermediate with an appropriate alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate: shares similarities with other quinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C29H26BrNO3 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C29H26BrNO3/c1-3-4-7-20-9-11-21(12-10-20)26-17-25(24-8-5-6-19(2)28(24)31-26)29(33)34-18-27(32)22-13-15-23(30)16-14-22/h5-6,8-17H,3-4,7,18H2,1-2H3 |
InChI Key |
OFERGOAMLMVXFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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